N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide typically involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzotriazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy group and benzotriazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H15ClN4O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-19-10-6-5-9-14(19)20(26)22-16-12-18-17(11-15(16)21)23-25(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,26) |
InChI Key |
NPMXDTRMGVLOLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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